Ethyl 4-{[3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C19H25N3O6 It is characterized by the presence of a piperazine ring, an oxazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The resulting compound is further reacted with ethyl piperazine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
Ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl group but differs in the rest of its structure and properties.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound also contains a piperazine ring and a dimethoxyphenyl group but has different substituents and functional groups.
The uniqueness of ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H25N3O6 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O6/c1-4-27-19(24)22-9-7-21(8-10-22)18(23)17-12-15(20-28-17)14-11-13(25-2)5-6-16(14)26-3/h5-6,11,17H,4,7-10,12H2,1-3H3 |
InChI Key |
PZNPYBYVYRREJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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